4-Biphenylylacetic acid methyl ester
Overview
Description
4-Biphenylylacetic acid methyl ester is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by the presence of two benzene rings linked together by a carbon-carbon bond
Scientific Research Applications
4-Biphenylylacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory properties.
Mechanism of Action
Target of Action
It is known that esters, in general, can interact with a variety of biological targets, including enzymes and receptors, depending on their structure and functional groups .
Mode of Action
The mode of action of 4-Biphenylylacetic acid methyl ester is likely to involve its conversion into other active metabolites. As an ester, it can undergo hydrolysis, a reaction catalyzed by esterases present in the body, to produce 4-Biphenylylacetic acid and methanol . The resulting 4-Biphenylylacetic acid may then interact with its targets to exert its effects.
Biochemical Pathways
For instance, they can undergo hydrolysis, oxidation, reduction, and various types of substitution reactions . These reactions can lead to changes in cellular processes and pathways, depending on the specific targets and metabolites involved.
Pharmacokinetics
As an ester, it is likely to be well-absorbed due to its lipophilic nature . Following absorption, it may be distributed throughout the body, where it can be metabolized, primarily via hydrolysis, to produce 4-Biphenylylacetic acid and methanol . These metabolites can then be further metabolized or excreted.
Result of Action
The molecular and cellular effects of this compound are likely to depend on its metabolism to 4-Biphenylylacetic acid and the subsequent interactions of this metabolite with its targets. These effects can include changes in enzyme activity, alterations in signal transduction pathways, and modifications of cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and rate of hydrolysis . Additionally, individual factors, such as the person’s age, health status, and genetic makeup, can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its overall action and efficacy.
Safety and Hazards
Future Directions
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there could be future research and development opportunities in this area .
Preparation Methods
The synthesis of 4-Biphenylylacetic acid methyl ester typically involves the esterification of 4-Biphenylylacetic acid. One common method is the reaction of 4-Biphenylylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Biphenylylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 4-Biphenylylacetic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of 4-Biphenylylethanol.
Comparison with Similar Compounds
4-Biphenylylacetic acid methyl ester can be compared with other biphenyl derivatives such as:
4-Biphenylylacetic acid: The parent compound, which is also an NSAID and has similar anti-inflammatory properties.
Biphenyl-4-carboxylic acid:
Biphenyl-4-methanol: A related compound used in the synthesis of various organic molecules
The uniqueness of this compound lies in its ester functionality, which allows for further chemical modifications and applications in different fields.
Properties
IUPAC Name |
methyl 2-(4-phenylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIBJRZQDFBVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208524 | |
Record name | 4-Biphenylylacetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59793-29-2 | |
Record name | 4-Biphenylylacetic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059793292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylylacetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.